molecular formula C8H7BrFN3 B2676390 1-[(1R)-1-azidoethyl]-4-bromo-2-fluorobenzene CAS No. 1604420-37-2

1-[(1R)-1-azidoethyl]-4-bromo-2-fluorobenzene

Cat. No.: B2676390
CAS No.: 1604420-37-2
M. Wt: 244.067
InChI Key: UZCSOVFDCLTGTC-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1R)-1-azidoethyl]-4-bromo-2-fluorobenzene, commonly referred to as 1-Azido-4-bromo-2-fluorobenzene (ABFB), is an organic compound that has been studied extensively in the laboratory setting due to its unique properties and potential applications. ABFB is a bifunctional molecule, containing both the azide and bromo substituents, which can be used in a variety of synthetic organic reactions. It has been used as a reagent in organic synthesis, as well as in the preparation of a variety of chemical compounds. In addition, ABFB has been studied for its potential applications in the field of medicinal chemistry, as it has been found to possess various biological activities.

Scientific Research Applications

Synthesis and Application in Corrosion Inhibition

The synthesis and application of 1-[(1R)-1-azidoethyl]-4-bromo-2-fluorobenzene derivatives, particularly in the context of corrosion inhibition, is a noteworthy application. For instance, the synthesis of 1,4-disubstituted 1,2,3-triazoles from azidomethylbenzene compounds, including derivatives similar to this compound, has been explored. These compounds have shown potential inhibitory activity against the acidic corrosion of steels, highlighting a practical application in materials science and engineering to enhance the longevity and reliability of metal infrastructure (Negrón-Silva et al., 2013).

Fluorine as a σ-Donor in Organometallic Chemistry

Another significant area of application is the role of fluorine substituents in organometallic chemistry. Research into novel fluoro cryptands and crown ethers synthesized from partially fluorinated benzenes, including those related to this compound, demonstrates the utility of fluorine as a σ-donor for metal ions. This research provides insights into the design of new ligands for metal coordination, impacting the development of catalysts, sensors, and materials for electronic applications (Plenio & Diodone, 1996).

Development of Synthesis Methods

The synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene, a compound structurally related to this compound, is crucial for 18F-arylation reactions in radiopharmaceutical development. The comparison of different synthetic pathways for this compound underscores the importance of developing efficient, high-yield methods for the preparation of fluorinated aromatic compounds, which are essential for the synthesis of PET radiotracers (Ermert et al., 2004).

Exploration in Transition-Metal Catalysis

The use of partially fluorinated benzenes, akin to this compound, in organometallic chemistry and transition-metal catalysis is an area of growing interest. These compounds serve as weakly coordinating solvents or readily displaced ligands, facilitating various catalytic processes. This research informs the strategic use of fluorinated benzenes in the development of new catalytic systems, potentially leading to more efficient and selective synthesis of organic molecules (Pike et al., 2017).

Properties

IUPAC Name

1-[(1R)-1-azidoethyl]-4-bromo-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFN3/c1-5(12-13-11)7-3-2-6(9)4-8(7)10/h2-5H,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCSOVFDCLTGTC-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)F)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)Br)F)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.